molecular formula C19H23N3O3S B2773665 2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide CAS No. 941920-16-7

2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide

Cat. No.: B2773665
CAS No.: 941920-16-7
M. Wt: 373.47
InChI Key: ZPVJGWOTABCQFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C19H23N3O3S and its molecular weight is 373.47. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are the extracellular signal-regulated kinases ERK1/2 . These kinases represent an essential node within the RAS/RAF/MEK/ERK signaling cascade, which is commonly activated by oncogenic mutations in BRAF or RAS or by upstream oncogenic signaling .

Mode of Action

The compound interacts with its targets, ERK1/2, inhibiting their kinase activity . This inhibition disrupts the RAS/RAF/MEK/ERK signaling cascade, which can lead to a decrease in cell proliferation and survival, particularly in cells with oncogenic mutations that activate this pathway .

Biochemical Pathways

The affected pathway is the RAS/RAF/MEK/ERK signaling cascade . This pathway is crucial for cell proliferation and survival, and its disruption can lead to apoptosis, or programmed cell death . Downstream effects of inhibiting this pathway can include decreased tumor growth in cancer cells with mutations that activate this pathway .

Pharmacokinetics

The compound is described as orally bioavailable , suggesting it is well-absorbed and can reach its target sites in the body effectively.

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of ERK1/2 kinase activity , disruption of the RAS/RAF/MEK/ERK signaling cascade , and potential induction of apoptosis in affected cells . These effects can lead to decreased cell proliferation and survival, particularly in cells with oncogenic mutations that activate the RAS/RAF/MEK/ERK pathway .

Action Environment

Properties

IUPAC Name

2-[[1-(2-hydroxyethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-13-5-7-14(8-6-13)11-20-17(24)12-26-18-15-3-2-4-16(15)22(9-10-23)19(25)21-18/h5-8,23H,2-4,9-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVJGWOTABCQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.